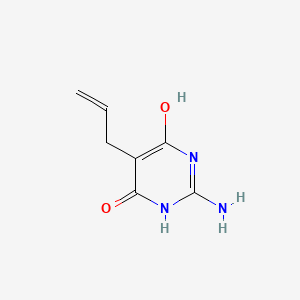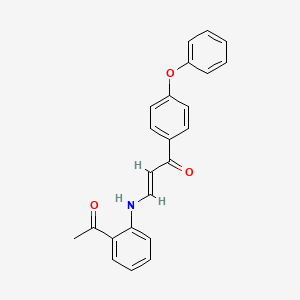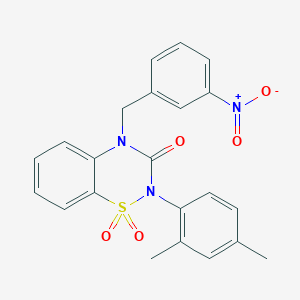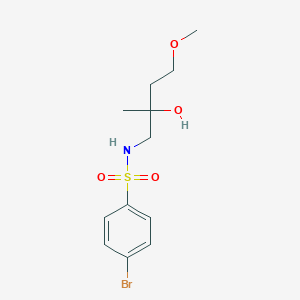
N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H17N3O2 and its molecular weight is 295.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Modulation of Gene Expression
Pyrrole-imidazole (Py-Im) polyamides, closely related to the compound , have been studied for their ability to disrupt protein-DNA interactions and modulate gene expression in living cells. These compounds demonstrate the potential to control cellular uptake and nuclear localization, enhancing their biological activity significantly. This property is crucial for their application as molecular probes or therapeutic agents, suggesting that similar compounds could be developed for targeted gene modulation applications (Meier et al., 2012).
Development of New Materials
Compounds such as N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, which share a similar structural motif with N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide, have been utilized as ligands in the development of bimetallic composite catalysts. These catalysts exhibit high activity in Suzuki reactions in aqueous media, highlighting the potential of such compounds in the synthesis of new materials and chemicals (Bumagin et al., 2019).
Catalysis
Further research into the synthesis and application of related compounds has revealed their potential in catalysis. For instance, derivatives of pyrazole and isoxazole have been synthesized and shown to possess interesting bacteriocidal, pesticidal, herbicidal, and antimicrobial activities. The efficient and rapid synthesis of these compounds, facilitated by microwave-assisted methods, opens up new pathways for the development of catalysts and bioactive molecules (Hu et al., 2011).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for “N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide” is not available, compounds containing pyrrole have been found to exhibit a wide range of biological activities .
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. While specific safety data for “N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide” is not available, safety data sheets for similar compounds suggest that they should be handled with care and appropriate personal protective equipment should be used .
Direcciones Futuras
Propiedades
IUPAC Name |
5-phenyl-N-(3-pyrrol-1-ylpropyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-17(18-9-6-12-20-10-4-5-11-20)15-13-16(22-19-15)14-7-2-1-3-8-14/h1-5,7-8,10-11,13H,6,9,12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJAMYQHDGTPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3006247.png)


![Ethyl 2-[3-(4-fluorophenyl)-7-(furan-2-ylmethylcarbamoyl)-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B3006251.png)
![N,3-dibenzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3006253.png)
![9-(2,4-dimethoxyphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3006254.png)


![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B3006258.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B3006259.png)

